Pyrazole derivative 15
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Overview
Description
Pyrazole derivative 15 is a member of the pyrazole family, which is a class of nitrogen-containing heterocyclic compounds. These compounds are characterized by a five-membered ring structure with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivative 15 typically involves the cyclization of hydrazine with a 1,3-dicarbonyl compound. One common method is the reaction of hydrazine hydrate with β-diketones under acidic or basic conditions. The reaction can be carried out in various solvents, such as ethanol or acetic acid, and typically requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivative 15 can undergo various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of pyrazole derivatives can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents such as ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a wide range of functionalized pyrazole compounds .
Scientific Research Applications
Chemistry: Pyrazole derivatives are used as building blocks in the synthesis of more complex molecules.
Biology: Pyrazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Medicine: Pyrazole derivatives are explored for their potential as drug candidates.
Industry: Pyrazole derivatives are used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of pyrazole derivative 15 involves its interaction with specific molecular targets and pathways. For example, some pyrazole derivatives act as inhibitors of enzymes involved in key biological processes. They can bind to the active site of the enzyme, blocking its activity and thereby exerting their therapeutic effects. The specific molecular targets and pathways depend on the particular pyrazole derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound of pyrazole derivatives, characterized by a five-membered ring with two adjacent nitrogen atoms.
Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
Indazole: A bicyclic compound containing a pyrazole ring fused to a benzene ring.
Uniqueness of Pyrazole Derivative 15
Pyrazole derivative 15 is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications, including drug development and materials science .
Properties
Molecular Formula |
C27H22Cl2FN3O3 |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)-5-(4-chlorophenyl)-3-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C27H22Cl2FN3O3/c1-27(2,17-9-13-19(30)14-10-17)31-26(36)24-20(15-23(34)35)25(16-7-11-18(28)12-8-16)33(32-24)22-6-4-3-5-21(22)29/h3-14H,15H2,1-2H3,(H,31,36)(H,34,35) |
InChI Key |
YBFWRMNFSYACJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)NC(=O)C2=NN(C(=C2CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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